molecular formula C9H9BrClNO B110724 N-(4-bromo-3-chloro-2-methylphenyl)acetamide CAS No. 125328-80-5

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

Cat. No. B110724
M. Wt: 262.53 g/mol
InChI Key: KKYLGFXKQCOIOC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chloro-2-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom of an amine. Acetamides are important in various chemical reactions and have been extensively studied for their structural, vibrational, and quantum chemical properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved the use of chloroacetyl chloride and the corresponding aniline derivatives . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis. For example, the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was determined by these methods, providing detailed information about the molecular conformation . The molecular structure influences the physical and chemical properties of the compound and can affect its reactivity in chemical reactions.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including photochemical reactions, as seen in the study of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and its photochemical inertness due to its conformation . The reactivity of the acetamide group can be influenced by substituents on the aromatic ring, as well as by the presence of other functional groups within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen substituents, as in the case of 2-chloro-N-(4-chlorophenyl)acetamide, affects the hydrogen bonding patterns and can lead to the formation of molecular chains or other supramolecular structures . The vibrational characteristics of the amide group and the influence of substituents on these vibrations can be studied using FTIR and Raman spectroscopy, as was done for N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

Research by Nayak et al. (2014) highlights the structural properties of halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds are linked into chains and rings by N-H...O and C-H...π(arene) hydrogen bonds. This study provides insights into the molecular conformations and potential supramolecular assembly applications of such compounds (Nayak et al., 2014).

Comparative Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. They found that human liver microsomes can metabolize only acetochlor to CMEPA, a compound related to N-(4-bromo-3-chloro-2-methylphenyl)acetamide. This research is significant for understanding the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).

Potential Pesticide Applications

Olszewska et al. (2008, 2011) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to N-(4-bromo-3-chloro-2-methylphenyl)acetamide. These organic compounds were identified as potential pesticides, suggesting a significant application in the agricultural sector for pest control and management (Olszewska et al., 2008), (Olszewska et al., 2011).

Herbicide Adsorption, Mobility, and Efficacy

Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of acetochlor and metolachlor in soil, providing relevant information for compounds like N-(4-bromo-3-chloro-2-methylphenyl)acetamide. Their research shows that the adsorption and herbicidal activity of these compounds are influenced by soil properties, which is crucial for understanding their environmental impact and effectiveness as herbicides (Peter & Weber, 1985).

Anticytomegalovirus Activity

Paramonova et al. (2020) explored the antiviral properties of new N-aryl acetamide derivatives against human cytomegalovirus. Their findings indicate that certain derivatives, structurally similar to N-(4-bromo-3-chloro-2-methylphenyl)acetamide, possess significant antiviral activity, suggesting potential therapeutic applications in antiviral drug development (Paramonova et al., 2020).

Initial Metabolism in Plants

Breaux (1987) examined the initial metabolism of acetochlor in various plant species to understand its selective phytotoxicity. The study provides insights into the detoxification pathways of acetochlor, which may be relevant for compounds like N-(4-bromo-3-chloro-2-methylphenyl)acetamide, especially in understanding their impact on different plant species (Breaux, 1987).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 . It should be noted that heat, flames, and sparks should be avoided, and oxidizing agents are materials to avoid .

properties

IUPAC Name

N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYLGFXKQCOIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154739
Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
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Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

CAS RN

125328-80-5
Record name N-(4-Bromo-3-chloro-2-methylphenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
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Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)
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Synthesis routes and methods I

Procedure details

The title compound was prepared (2.75 g, 96% yield) from commercially available 3-chloro-2-methylaniline by procedures analogous to those described in Experiment 2A and 2B.
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96%

Synthesis routes and methods II

Procedure details

A suspension of N-(3-chloro-2-methylphenyl)acetamide (11.12 g, 60.63 mmol) in acetic acid (80 mL) was cooled to ca. 10° C. and then treated with bromine (9.28 mL, 181.11 mmol). The resulting mixture was stirred at rt for 2 h. The cooled solution was then poured into water (100 mL). The resulting solid was collected via filtration and rinsed with water. Thorough drying afforded 15.83 g of a pale yellow solid: MS (APCl) m/z 264 (M+2 isotope).
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11.12 g
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80 mL
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9.28 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Dissolve N-(3-chloro-2-methyl-phenyl)-acetamide (120.0 g, 0.653 mol) in acetic acid and cool to 0° C. Add bromine (313.3 g, 1.96 mol) dropwise over 30 min via an addition funnel. Stir for 17 h while allowing the reaction to warm to room temperature. Pour the reaction into 1 L of ice, and filter. Rinse the filter cake with 4 L of water. The title product is isolated in 93.6% yield (160.6 g) as a white solid. MS: MS (ESI−): 262 (M−1)−. MS (ESI+): 263 (M+1)+.
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120 g
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313.3 g
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1 L
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93.6%

Synthesis routes and methods IV

Procedure details

To a suspension of N-(3-chloro-2-methylphenyl)acetamide (35 g, 0.19 mol) in 350 mL of glacial AcOH cooled to 0° C. was added bromine (29.5 mL, 0.57 mol) dropwise. The ice bath was removed and the solution was stirred for 24 h and then poured into ice water with stirring. The solid was then filtered and dried to give the title compound (45 g, 90%) which was used for the next step without any further purification.
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35 g
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350 mL
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Böttcher, J Thiem - JoVE (Journal of Visualized Experiments), 2015 - jove.com
Indoxyl glycosides proved to be valuable and versatile tools for monitoring glycosidase activities. Indoxyls are released by enzymatic hydrolysis and are rapidly oxidized, for example by …
Number of citations: 6 www.jove.com
M Thevis, M Kohler, N Schlörer… - Journal of mass …, 2008 - Wiley Online Library
N‐Aryl‐hydroxybicyclohydantoins represent a new class of tissue‐selective anabolic agents [selective androgen receptor modulators (SARMs)] and are promising therapeutics as well …
J Ostrowski, JE Kuhns, JA Lupisella… - …, 2007 - academic.oup.com
A novel, highly potent, orally active, nonsteroidal tissue selective androgen receptor (AR) modulator (BMS-564929) has been identified, and this compound has been advanced to …
Number of citations: 141 academic.oup.com

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